molecular formula C15H22N2O2 B13862686 tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

Katalognummer: B13862686
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: UDNKEOMCCRLBEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group and two methyl groups at positions 5 and 7 of the naphthyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with tert-butyl acetoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-1-carboxylic acid derivatives, while reduction can produce dihydro or tetrahydro naphthyridine derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1-carboxylate
  • tert-Butyl 7-(2-hydroxyethyl)-3,4-dihydro-1,8-naphthyridine-1-carboxylate

Uniqueness

tert-Butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is unique due to the presence of methyl groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and may contribute to its specific applications and properties .

Eigenschaften

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

tert-butyl 5,7-dimethyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-10-9-11(2)16-13-12(10)7-6-8-17(13)14(18)19-15(3,4)5/h9H,6-8H2,1-5H3

InChI-Schlüssel

UDNKEOMCCRLBEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1CCCN2C(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.